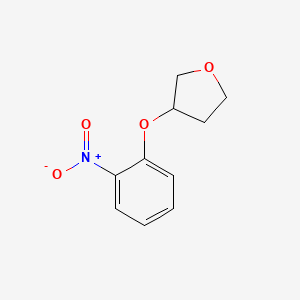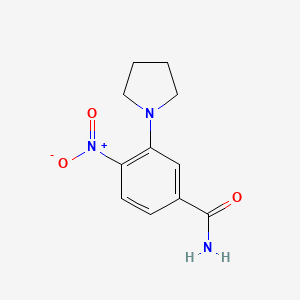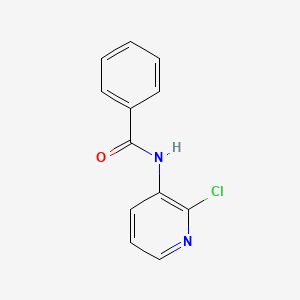
5-Chloro-2-(methylthio)benzaldehyde
Vue d'ensemble
Description
5-Chloro-2-(methylthio)benzaldehyde is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of various organic compounds, and it has a wide range of applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Arylacetates and Amines : 5-Chloro-2-(methylthio)benzaldehyde can be utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013). Another study demonstrates its use in a one-pot synthesis of tetrahydroisoquinolin-4-ols through a novel acid-catalyzed rearrangement of 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).
Complexation with Palladium and Suzuki Coupling Reactions : This chemical is also involved in complexation with palladium(II) and Suzuki coupling reactions. Chalcogenated Schiff bases of 5–chloroisatin and 2–(methythio)benzaldehyde have been synthesized and characterized, showing potential in Suzuki−Miyaura coupling with high turnover numbers (Singh et al., 2012).
Synthesis of Arylacetic Esters : Another study reports a method for synthesizing arylacetic esters starting from aromatic aldehydes using methyl (methylthio)methyl sulfoxide, demonstrating the versatility of this compound in organic synthesis (Ogura et al., 1979).
Synthesis and Optical Properties of Metal Complexes : The synthesis and optical properties of metal complexes involving this compound have been studied, illustrating its application in materials science. For example, azomethine compounds and their zinc(II) complexes based on 5-chloro-2-(N-tosylamino)benzaldehyde have been synthesized and found to exhibit photoluminescent properties (Burlov et al., 2022).
Analytical Applications in Metal Ion Detection : Derivatives of this compound, such as substituted thiophenealdehyde-benzothiazolyl-hydrazones, have been utilized as analytical reagents for detecting metal ions like copper (Odashima et al., 1976).
Aerobic Oxidation Catalysis : Research also includes its use in catalysis, as in the aerobic oxidation of toluene to benzaldehyde under visible light, demonstrating its potential in environmental-friendly chemical processes (Bai et al., 2016).
Enantioselective Synthesis : It plays a role in asymmetric synthesis, such as in the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by certain chiral ligands (Yamakawa & Noyori, 1999).
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTCGVVBXKUUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-](/img/structure/B3302609.png)
![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)




![Hydroxylamine, O-[1-(6-chloro-3-pyridinyl)ethyl]-](/img/structure/B3302670.png)